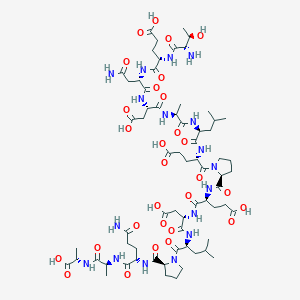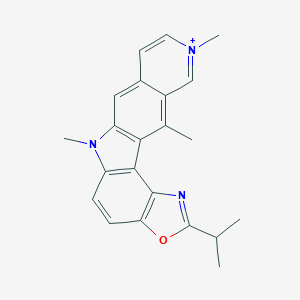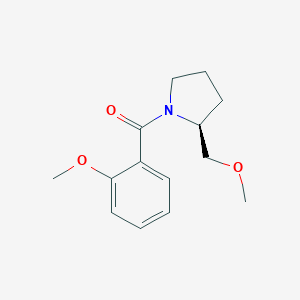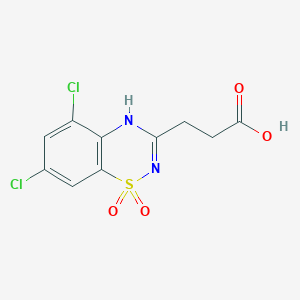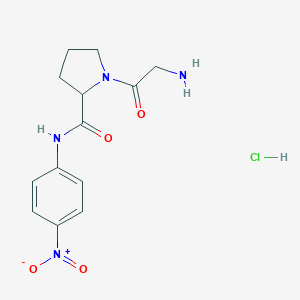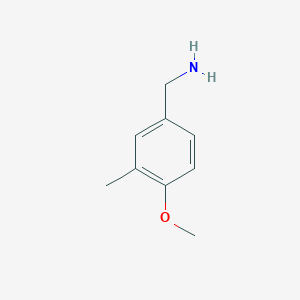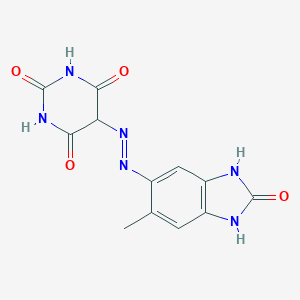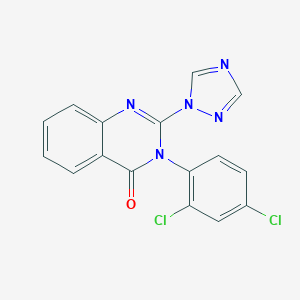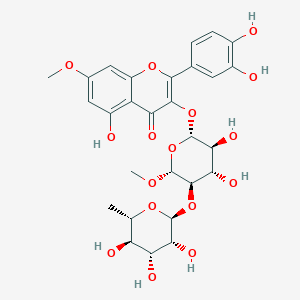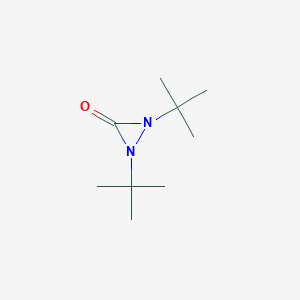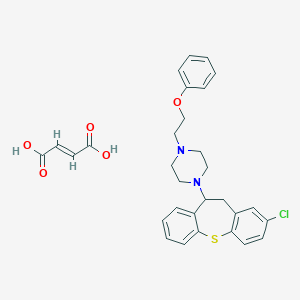
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, also known as clopenthixol, is a neuroleptic drug that is commonly used in the treatment of schizophrenia and other psychotic disorders. It belongs to the class of thioxanthene derivatives and is known for its potent antipsychotic properties. In
Mechanism Of Action
The exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking dopamine receptors, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of psychosis.
Biochemical And Physiological Effects
Clopenthixol has a number of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain. It also has sedative and anticholinergic effects, which can cause side effects such as drowsiness, dry mouth, and constipation. Clopenthixol has been shown to have a high affinity for dopamine D2 receptors, which may contribute to its potent antipsychotic properties.
Advantages And Limitations For Lab Experiments
Clopenthixol has a number of advantages for use in lab experiments, including its potent antipsychotic properties and relatively simple synthesis method. However, it also has a number of limitations, including its potential for side effects and the need for careful dosing to avoid toxicity. In addition, the exact mechanism of action of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate, including further studies on its mechanism of action and potential therapeutic applications. In addition, there is a need for more research on the potential side effects of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate and the development of safer and more effective antipsychotic drugs. Finally, there is a need for more research on the use of 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate in combination with other drugs for the treatment of schizophrenia and other psychotic disorders.
Synthesis Methods
Clopenthixol can be synthesized by reacting 2-chlorodibenzo[b,f]thiepin with 4-(2-phenoxyethyl)piperazine in the presence of a base such as sodium hydroxide. The resulting product is then converted to its maleate salt form by reacting with maleic acid. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Clopenthixol has been extensively studied for its antipsychotic properties and has been found to be effective in the treatment of schizophrenia and other psychotic disorders. It has also been studied for its potential use in the treatment of bipolar disorder and depression. In addition, 1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
properties
CAS RN |
101040-99-7 |
|---|---|
Product Name |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)piperazine maleate |
Molecular Formula |
C30H31ClN2O5S |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C26H27ClN2OS.C4H4O4/c27-21-10-11-25-20(18-21)19-24(23-8-4-5-9-26(23)31-25)29-14-12-28(13-15-29)16-17-30-22-6-2-1-3-7-22;5-3(6)1-2-4(7)8/h1-11,18,24H,12-17,19H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
RDBGKRRVSVLZIL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35.C(=CC(=O)O)C(=O)O |
synonyms |
1-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl) piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



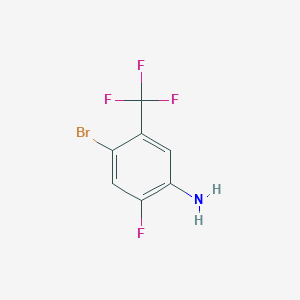
![1-[(2-Cyanoethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B9740.png)
